molecular formula C14H16O6 B12914795 Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate CAS No. 88349-52-4

Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate

Cat. No.: B12914795
CAS No.: 88349-52-4
M. Wt: 280.27 g/mol
InChI Key: OCBHBAGEHMPNQI-UHFFFAOYSA-N
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Description

Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate is a substituted benzofuran derivative characterized by a fused aromatic ring system with ethoxy, hydroxy, and ester functional groups. Benzofuran scaffolds are widely studied due to their structural versatility and biological relevance, particularly in medicinal chemistry and materials science. This compound’s unique substitution pattern—ethoxylation at positions 4 and 7, hydroxylation at position 6, and an ester group at position 5—confers distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

88349-52-4

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate

InChI

InChI=1S/C14H16O6/c1-4-18-11-8-6-7-20-12(8)13(19-5-2)10(15)9(11)14(16)17-3/h6-7,15H,4-5H2,1-3H3

InChI Key

OCBHBAGEHMPNQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-diethoxy-6-hydroxybenzofuran-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of scalable reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-diethoxy-6-hydroxybenzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Anticancer Activity

Overview : Benzofuran derivatives, including methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate, have shown significant potential as anticancer agents. Research indicates that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines.

Case Studies :

  • Benzofuran Derivatives : A study reported that certain benzofuran derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds with specific substitutions on the benzofuran ring demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
  • Mechanism of Action : Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a series of new benzofuran derivatives were tested for their ability to induce apoptosis in K562 leukemia cells, revealing increased activity markers indicative of apoptotic processes .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15.2Apoptosis induction
Compound BK56210.5Caspase activation
Compound CMOLT-412.0DNA cleavage inhibition

Antimicrobial Properties

Overview : The antimicrobial activity of this compound and its derivatives has been extensively studied. These compounds have been evaluated against various bacterial and fungal strains.

Case Studies :

  • Antibacterial Activity : One study highlighted that benzofuran derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a hydroxyl group at the C-4 position demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : The compound has also been evaluated for antifungal properties against Candida albicans, with results indicating effective inhibition at certain concentrations .

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

Compound NameTarget MicroorganismMIC (mg/mL)Activity Type
Compound DStaphylococcus aureus0.39Antibacterial
Compound EEscherichia coli0.78Antibacterial
Compound FCandida albicans0.50Antifungal

Drug Development Potential

The structural versatility of this compound makes it a promising candidate for further drug development. Its ability to interact with various biological targets allows for exploration in multiple therapeutic areas.

Research Insights :

  • Molecular Hybridization : Researchers are investigating the potential of hybridizing this compound with other pharmacophores to create novel drugs with enhanced efficacy and reduced side effects .
  • Target Identification : Ongoing studies aim to elucidate specific molecular targets for this compound in cancer and microbial pathways, paving the way for targeted therapies .

Mechanism of Action

The mechanism of action of Methyl 4,7-diethoxy-6-hydroxybenzofuran-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate with three structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
This compound Benzofuran - 4,7-Diethoxy
- 6-Hydroxy
- 5-Methoxycarbonyl
Ethers, phenol, ester Moderate polarity due to ethoxy/ester groups; hydroxyl enables H-bonding .
Compound 15 (Benzodithiazine derivative, []) Benzodithiazine - 6-Chloro
- 7-Methoxycarbonyl
- Hydrazino-linked 2,4-dihydroxybenzylidene
Sulfonyl, chloro, hydrazine, phenol High polarity (SO₂ groups); strong H-bonding via hydroxyls; thermal stability >300°C .
Methylofuran (MFR-a analog, []) Furan - Glutamic acid linkages
- Formyl group
Amide, carboxylic acid, formyl Biological cofactor role (one-carbon transfer); conformational flexibility .
Catechin ([]) Flavan-3-ol - Epigallocatechin gallate (EGCG)
- Multiple hydroxyls
Phenolic hydroxyls, gallate ester High antioxidant activity due to polyphenolic structure; water-soluble .

Electronic and Solubility Profiles

  • Ethoxy vs. Hydroxyl Groups: The ethoxy substituents in the target compound reduce hydrogen-bonding capacity compared to hydroxyl-rich analogs like catechins.
  • Ester vs. Sulfonyl Groups : The methoxycarbonyl group in the target compound is less polar than the sulfonyl groups in Compound 15, resulting in lower solubility in polar solvents but improved compatibility with organic matrices .
  • Benzofuran vs. Furan Core : The benzofuran system offers greater aromatic stabilization and rigidity compared to the furan core in methylofuran, which may limit conformational flexibility but improve thermal stability .

Biological Activity

Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate, a benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula : C14H16O6
Molecular Weight : 280.273 g/mol
CAS Number : 88349-52-4

The compound features a benzofuran core with diethoxy and hydroxy substitutions, which are critical for its biological activity.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various studies:

  • Cytotoxicity : In vitro studies indicated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 5 μM against K562 leukemia cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives were shown to inhibit the AKT signaling pathway, leading to reduced cancer cell replication and induction of apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
MCC1019K5625Inhibition of AKT
Compound AA54916.4PLK1 inhibition
Compound BMCF-7<10Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies have indicated that benzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL against E. coli .
  • Antifungal Activity : The compound has been tested for antifungal efficacy against strains like Candida albicans and Aspergillus niger. Results showed moderate to high activity, indicating potential therapeutic applications in treating fungal infections .

Table 2: Summary of Antimicrobial Activity

PathogenMIC (mg/mL)Activity Type
E. coli0.0048Antibacterial
S. aureus0.0098Antibacterial
C. albicans0.039Antifungal

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that benzofuran derivatives can significantly reduce tumor growth without adverse effects on body weight or organ health .
  • Combination Therapies : Research suggests that combining this compound with conventional chemotherapy agents may enhance therapeutic efficacy and reduce resistance in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step condensation and functionalization. For example, analogous benzofuran esters are synthesized via acid-catalyzed cyclization of substituted phenolic precursors, followed by esterification. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and catalyst choice (e.g., H₂SO₄ or p-TsOH). Yield improvements are achieved by monitoring reaction progress via TLC and using excess reagents for sterically hindered intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxy vs. methoxy groups) and aromatic proton coupling.
  • IR Spectroscopy : To identify hydroxyl (broad ~3200 cm⁻¹) and ester carbonyl (sharp ~1700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation patterns. Prioritize resolving ambiguities in overlapping signals by using 2D NMR (COSY, HSQC) .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds (e.g., O–H···O or C–H···O) into motifs like chains or rings. For example, hydroxyl and ethoxy groups often form R₂²(8) motifs, enhancing lattice stability but reducing solubility in non-polar solvents .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths/angles be resolved for this compound?

  • Methodological Answer : Discrepancies arise from crystal packing forces absent in gas-phase DFT models. To reconcile

  • Perform periodic DFT calculations (e.g., using VASP) incorporating crystal environment effects.
  • Compare Hirshfeld surfaces to identify dominant intermolecular forces (e.g., π-π stacking) distorting bond angles. For example, ethoxy groups may exhibit torsional deviations >5° due to van der Waals interactions .

Q. What strategies are effective in refining twinned or low-resolution crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for twin refinement:

  • Define twin laws (e.g., 180° rotation about [100]) via HKLF5 format.
  • Apply restraints to anisotropic displacement parameters (ADPs) to stabilize refinement. For low-resolution data (<1.0 Å), prioritize high redundancy datasets and Bayesian estimation of missing reflections .

Q. How do substituent electronic effects (e.g., ethoxy vs. methoxy) influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Ethoxy groups (-OCH₂CH₃) increase steric hindrance but reduce electron-withdrawing effects compared to methoxy (-OCH₃). Reactivity is assessed via Hammett σ constants: Ethoxy (σ ~ -0.15) slightly deactivates the carbonyl, slowing nucleophilic attack. Kinetic studies under pseudo-first-order conditions (excess nucleophile) quantify rate differences .

Q. What experimental and computational methods can validate the tautomeric equilibrium between keto and enol forms in solution?

  • Methodological Answer :

  • Experimental : Variable-temperature ¹H NMR (e.g., -40°C to 80°C) monitors proton shifts indicative of tautomer populations.
  • Computational : DFT calculations (B3LYP/6-311+G**) predict relative stabilities. Solvent effects (PCM model) are critical; DMSO stabilizes enol forms via H-bonding .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in silico studies for this compound?

  • Methodological Answer :

  • In vitro : Confirm assay conditions (e.g., solvent/DMSO concentration ≤1% to avoid false negatives).
  • In silico : Re-validate docking poses (e.g., AutoDock Vina) using crystallographic ligand coordinates. Adjust scoring functions for entropy penalties from rigid benzofuran cores .

Q. What factors could explain inconsistent thermal stability data (TGA/DSC) across studies?

  • Methodological Answer : Variability arises from:

  • Sample purity : HPLC-MS to confirm >95% purity.
  • Heating rate : Slow rates (2°C/min) improve resolution of decomposition events.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways .

Methodological Resources

  • Crystallography : SHELXL (structure refinement) , Mercury (visualization).
  • Synthesis : Protocols from Journal of Applied Pharmaceutical Science for analogous benzofuran esters .
  • Computational : Gaussian09 for DFT, CrystalExplorer for Hirshfeld analysis .

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